9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position. The octahydropyrrolo[3,4-c]pyrrole moiety is then synthesized and attached to the purine core. Finally, the trifluoromethylpyridinyl group is introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be considered .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- **6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
- **9-ethyl-6-{5-[2-(methyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
Uniqueness
The presence of the trifluoromethyl group in 9-ethyl-6-{5-[2-(trifluoromethyl)pyridin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine distinguishes it from similar compounds. This group enhances the compound’s metabolic stability and bioavailability, making it a more promising candidate for drug development .
Properties
Molecular Formula |
C19H20F3N7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
9-ethyl-6-[2-[2-(trifluoromethyl)pyridin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine |
InChI |
InChI=1S/C19H20F3N7/c1-2-27-11-26-16-17(27)24-10-25-18(16)29-8-12-6-28(7-13(12)9-29)14-3-4-23-15(5-14)19(20,21)22/h3-5,10-13H,2,6-9H2,1H3 |
InChI Key |
VIVYUQMFCRPGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=CC(=NC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.